molecular formula C8H4F4O2 B1586991 2,2,3,3-Tetrafluoro-1,4-benzodioxane CAS No. 94767-47-2

2,2,3,3-Tetrafluoro-1,4-benzodioxane

Cat. No. B1586991
CAS RN: 94767-47-2
M. Wt: 208.11 g/mol
InChI Key: QLCDBPBUHSKXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05463088

Procedure details

500 ml of hydrogen fluoride, 5 ml of antimony pentachloride and 150 g of 2-chloro-2,3,3-trifluorobenzodioxane were heated in a closed vessel for 6 hours at 40° C., excess hydrogen fluoride was then drawn off, and the residue was taken up in methylene chloride, rendered alkaline and stem-distilled. The re-distillation gave 27 g of 2,2,3,3-tetrafluorobenzodioxane having a boiling point from 142° to 146° C. at 1020 mbar.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[FH:1].[Sb](Cl)(Cl)(Cl)(Cl)Cl.Cl[C:9]1([F:21])[O:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[O:11][C:10]1([F:20])[F:19]>C(Cl)Cl>[F:1][C:9]1([F:21])[O:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[O:11][C:10]1([F:20])[F:19]

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
F
Name
Quantity
5 mL
Type
reactant
Smiles
[Sb](Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
150 g
Type
reactant
Smiles
ClC1(C(OC2=C(O1)C=CC=C2)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
stem-distilled
DISTILLATION
Type
DISTILLATION
Details
The re-distillation

Outcomes

Product
Name
Type
product
Smiles
FC1(C(OC2=C(O1)C=CC=C2)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.